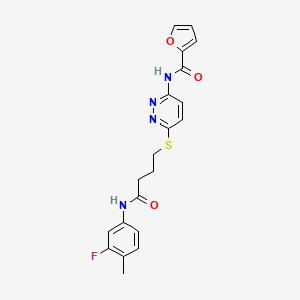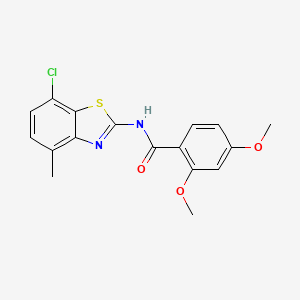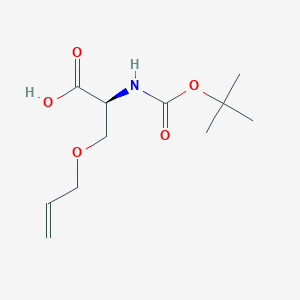
Boc-Ser(Allyl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(Allyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound that features an allyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a propanoic acid moiety
Wissenschaftliche Forschungsanwendungen
(S)-3-(Allyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Boc-Ser(allyl)-OH, also known as N-Boc-O-allyl-L-serine or (S)-3-(Allyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid, is primarily used as a protecting group for amines in organic synthesis . The primary targets of this compound are amines, which are quite good nucleophiles and strong bases . These amines often need to be protected to allow for transformations of other functional groups .
Mode of Action
The Boc group, short for tert-butyloxycarbonyl, is used to protect an amino group by converting it into a carbamate . This protection is achieved through the formation of a carbamate from the amine and Di-tert-butyl decarbonate . The Boc group is then removed with a strong acid such as trifluoracetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the Boc group .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to the synthesis of peptides . The Boc group is the most used protection of amino groups in peptide synthesis . The addition and removal of the Boc group are key steps in these pathways .
Pharmacokinetics
The stability of the boc group under various conditions is a key factor influencing its bioavailability .
Result of Action
The result of the action of this compound is the protection of amines, allowing for transformations of other functional groups . This protection is crucial in the synthesis of peptides . The removal of the Boc group is typically very easy, and can be observed by the CO2 bubbling out of the solution .
Action Environment
The action of this compound is influenced by various environmental factors. The addition of the Boc group to the amine is facilitated by the presence of a strong base . The removal of the Boc group is achieved with a strong acid . The stability of the Boc group under various conditions, including acidic and basic conditions, also influences its action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Allyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps, starting from readily available starting materials
Allyloxy Intermediate Synthesis: The allyloxy group can be introduced through an allylation reaction using an appropriate allyl halide and a base.
Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino group.
Formation of Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of (S)-3-(Allyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and can be optimized for high-yield production .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(Allyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or other oxidized derivatives.
Reduction: The carboxylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield an epoxide, while reduction of the carboxylic acid moiety can yield an alcohol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-(Allyloxy)-2-amino-propanoic acid: Lacks the Boc protection, making it more reactive.
(S)-3-(Methoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid: Contains a methoxy group instead of an allyloxy group, affecting its reactivity and applications.
(S)-3-(Allyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid: Has an additional carbon in the backbone, altering its steric and electronic properties.
Uniqueness
(S)-3-(Allyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the presence of both the allyloxy group and the Boc-protected amino group, which provide distinct reactivity and protection during synthetic transformations. This makes it a valuable intermediate in the synthesis of complex molecules and potential drug candidates.
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-5-6-16-7-8(9(13)14)12-10(15)17-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBUKLQZLAOFEA-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Bromo-N-[cyano-(2-methoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2477321.png)
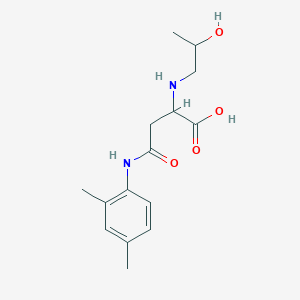
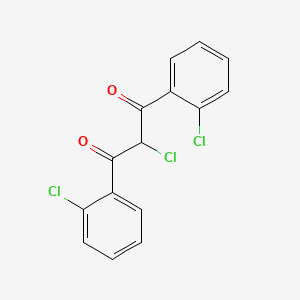
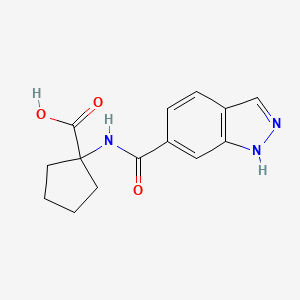
![4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2477330.png)
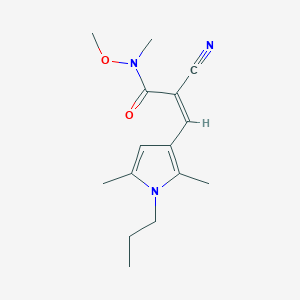
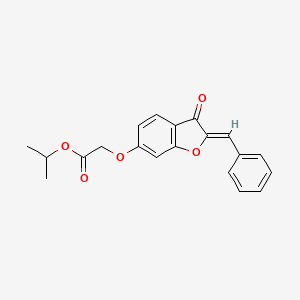
![1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole](/img/structure/B2477337.png)
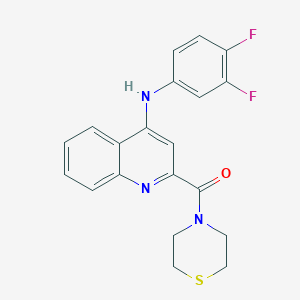
![Ethyl 5-((2-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2477339.png)
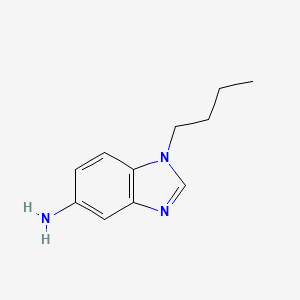
![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2477341.png)
